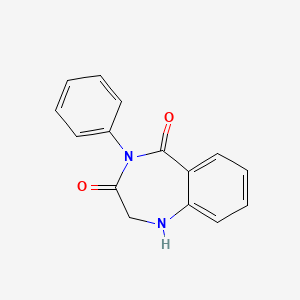![molecular formula C11H22N2O5Si B14473105 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- CAS No. 71550-68-0](/img/structure/B14473105.png)
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- is a compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles that are structurally related to imidazolidine. This particular compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- typically involves the reaction of 5,5-dimethylhydantoin with 3-(trimethoxysilyl)propylamine under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
化学反应分析
Types of Reactions
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxysilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Formation of corresponding imidazolidinedione derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazolidinedione derivatives.
Substitution: Formation of substituted imidazolidinedione derivatives with different functional groups replacing the trimethoxysilyl group.
科学研究应用
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
作用机制
The mechanism of action of 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other molecules to exert its effects .
相似化合物的比较
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: A structurally similar compound without the trimethoxysilyl group.
5-Ethyl-5-methyl-2,4-imidazolidinedione: Another imidazolidinedione derivative with different alkyl substituents.
1,3-Dimethyl-2-imidazolidinone: A cyclic derivative of urea with different functional groups.
Uniqueness
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- is unique due to the presence of the trimethoxysilyl group, which imparts distinct chemical properties and reactivity. This group allows the compound to form strong bonds with various substrates, making it valuable in industrial applications such as coatings and adhesives. Additionally, the trimethoxysilyl group enhances the compound’s solubility and stability in different solvents .
属性
CAS 编号 |
71550-68-0 |
|---|---|
分子式 |
C11H22N2O5Si |
分子量 |
290.39 g/mol |
IUPAC 名称 |
5,5-dimethyl-3-(3-trimethoxysilylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H22N2O5Si/c1-11(2)9(14)13(10(15)12-11)7-6-8-19(16-3,17-4)18-5/h6-8H2,1-5H3,(H,12,15) |
InChI 键 |
MGXBYLATDIACQU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=O)N1)CCC[Si](OC)(OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


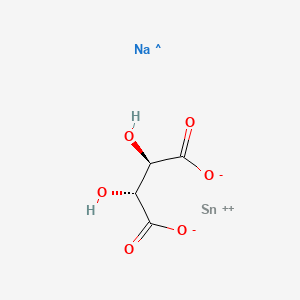
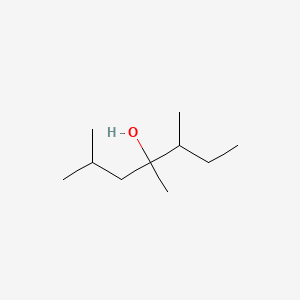
![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
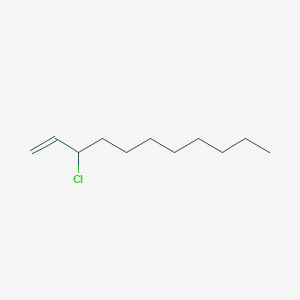
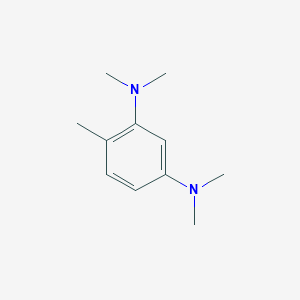

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
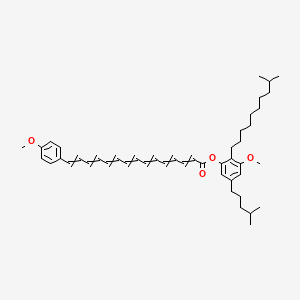

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)

